molecular formula C8H12N2O2 B15313984 3-(Azetidin-1-yl)piperidine-2,6-dione

3-(Azetidin-1-yl)piperidine-2,6-dione

Cat. No.: B15313984
M. Wt: 168.19 g/mol
InChI Key: XYUGRZPJDVGAPC-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)piperidine-2,6-dione is a heterocyclic compound that features both azetidine and piperidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-yl)piperidine-2,6-dione typically involves the reaction of azetidine with piperidine-2,6-dione. One common method involves the use of potassium tert-butoxide as a promoter, facilitating a Michael addition followed by intramolecular nucleophilic substitution . This method is efficient and can be performed under solvent-free conditions, providing good yields.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using similar reaction conditions. The use of abundant acetates and acrylamides as starting materials makes the process cost-effective. The reaction can be carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the azetidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(Azetidin-1-yl)piperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression . These actions are mediated through the modulation of gene expression and protein activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
  • 3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dione

Uniqueness

3-(Azetidin-1-yl)piperidine-2,6-dione is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to other piperidine-2,6-dione derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and chemical processes .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(azetidin-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C8H12N2O2/c11-7-3-2-6(8(12)9-7)10-4-1-5-10/h6H,1-5H2,(H,9,11,12)

InChI Key

XYUGRZPJDVGAPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2CCC(=O)NC2=O

Origin of Product

United States

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